8-Chloro-1-octanol

Description

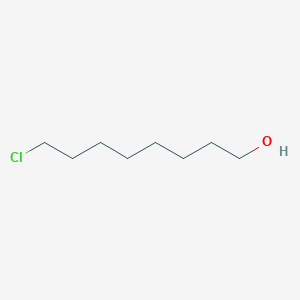

Structure

3D Structure

Properties

IUPAC Name |

8-chlorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFAJMDFCCJZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066859 | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23144-52-7 | |

| Record name | 8-Chloro-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23144-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023144527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chlorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Chloro-1-octanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB8K2EK3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-1-octanol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

8-Chloro-1-octanol is a bifunctional organic compound featuring a primary alcohol and a terminal chloroalkane. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its ability to undergo reactions at both the hydroxyl and chloro moieties allows for the construction of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClO | [1][2] |

| Molecular Weight | 164.67 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 129-130 °C at 11 mmHg | [1][4][5] |

| approx. 233.2 °C at 760 mmHg | [6] | |

| Melting Point | -5 °C | [3] |

| Density | 0.976 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.458 | [1][4][5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[3] | |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| CAS Number | 23144-52-7 | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of 1-octanol (B28484). Below are detailed experimental protocols for two primary methods.

Synthesis via Direct Chlorination with Thionyl Chloride

This method offers high selectivity and purity of the final product.[6]

Reaction Scheme:

Materials:

-

1-Octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 1-octanol (e.g., 0.1 mol). Anhydrous diethyl ether (100 mL) is added as a solvent.

-

Addition of Reagents: The flask is cooled in an ice bath. A solution of thionyl chloride (e.g., 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes. A catalytic amount of pyridine (e.g., 1-2 mL) is then added.[1]

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed at approximately 80°C for 3-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Distillation: The final product is purified by vacuum distillation at 11 mmHg, collecting the fraction boiling at 129-130 °C.[1]

Characterization: The purified this compound can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Synthesis via Chlorination with Phosphorus Trichloride (B1173362)

An alternative method utilizing phosphorus trichloride for the chlorination of 1-octanol.[6]

Reaction Scheme:

Materials:

-

1-Octanol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous benzene (B151609) or toluene (B28343)

-

Ice bath

-

Standard glassware for reaction, work-up, and distillation

Procedure:

-

Reaction Setup: In a fume hood, a three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser. 1-Octanol (e.g., 1 mol) dissolved in an anhydrous solvent like benzene or toluene is added to the flask.

-

Addition of Reagent: The flask is cooled in an ice bath, and phosphorus trichloride (e.g., 0.4 mol) is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours, followed by gentle heating to complete the reaction.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to decompose any unreacted PCl₃. The organic layer is separated, washed with water, dilute sodium carbonate solution, and finally with water again. The organic layer is then dried and the solvent removed.

-

Distillation: The crude product is purified by vacuum distillation.

Spectral Data

The following is a summary of typical spectral data for this compound, which is essential for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show the following characteristic signals: a triplet corresponding to the protons of the CH₂Cl group, a triplet for the protons of the CH₂OH group, and a series of multiplets for the methylene (B1212753) protons in the alkyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals would include those for the carbon attached to chlorine (C-Cl), the carbon attached to the hydroxyl group (C-OH), and the carbons of the methylene groups in the chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. A peak in the range of 600-800 cm⁻¹ would correspond to the C-Cl stretching vibration.

-

MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M⁺ and M+2 peaks, which is a characteristic feature for monochlorinated compounds.[7]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations.

Workflow: Application as a Chemical Intermediate

-

Pharmaceutical Synthesis: The hydroxyl group can be esterified or etherified, while the chloro group can be displaced by various nucleophiles to introduce different functionalities, making it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

-

Agrochemicals: It is used in the synthesis of pesticides and herbicides.[3]

-

Surfactants and Detergents: The long alkyl chain and the reactive hydroxyl group make it suitable for the production of surfactants.[3]

-

Material Science: It can be incorporated into polymers to modify their properties.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

This compound is a commercially available and versatile chemical intermediate with well-defined physical and chemical properties. This guide provides essential technical information for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory and in the development of new chemical entities. The detailed experimental protocols and spectral data summary serve as a practical resource for its synthesis, purification, and characterization.

References

- 1. This compound | 23144-52-7 | Benchchem [benchchem.com]

- 2. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 98% | 23144-52-7 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, TBDMS derivative [webbook.nist.gov]

An In-depth Technical Guide to 8-Chloro-1-octanol (CAS: 23144-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloro-1-octanol, a versatile bifunctional molecule with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its physicochemical properties, synthesis, and key applications, including its role as a precursor in the creation of complex molecules and its inherent biological activities.

Physicochemical Properties

This compound is a colorless liquid characterized by a terminal chloro group and a primary hydroxyl group, making it a valuable building block in chemical synthesis.[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23144-52-7 | [1] |

| Molecular Formula | C₈H₁₇ClO | [1] |

| Molecular Weight | 164.67 g/mol | [1][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 129-130 °C at 11 mmHg | |

| Density | 0.976 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 | |

| Flash Point | >110 °C (>230 °F) | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective chlorination of 1-octanol. Industrial-scale production often utilizes reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to convert the primary hydroxyl group to a chloride with high selectivity and purity.[3] Another established method is the direct chlorination of 1-octanol, which requires careful control of reaction conditions to favor terminal chlorination.[3]

A general workflow for the synthesis of this compound using a chlorinating agent is depicted below.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a wide array of chemical compounds. Its dual functionality allows for sequential or orthogonal reactions, providing a strategic advantage in multi-step syntheses.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of various pharmaceutical intermediates and active ingredients.[3] It is also utilized in the production of pheromones for pest control applications.[3][4]

Materials Science

In materials science, this compound is employed in the synthesis of polymers and specialty chemicals.[3] It can be incorporated into polymer backbones to introduce specific functionalities or to act as a linker. Applications include the preparation of macroporous triisobutylphosphine (B1585466) sulphide functionalized polymers and mesogenic azomethine diols.[5][6]

Other Industrial Uses

Beyond research-intensive applications, this compound is used in the fragrance industry for the synthesis of esters that are components of perfumes and flavorings.[4] It also finds use in the cosmetics industry and as a solvent for various organic materials.

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antimicrobial and cytotoxic agent.[1][2]

Antimicrobial Effects

The compound exhibits inhibitory effects against various bacteria and fungi.[1] The proposed mechanism of action involves the inhibition of fatty acid biosynthesis enzymes, which are crucial for the integrity of bacterial cell walls.[1] This disruption leads to increased membrane permeability and ultimately cell death.

The diagram below illustrates the inhibitory effect of this compound on the fatty acid biosynthesis pathway.

Cytotoxic Effects

Studies have indicated that this compound can exhibit cytotoxic effects, and it is believed to modulate signaling pathways associated with cell growth, differentiation, and apoptosis.[2] The presence of the chlorine atom enhances its lipophilicity, which may facilitate its interaction with cellular membranes and intracellular targets.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of mesogenic azomethine diols using this compound, adapted from the literature. This procedure highlights its utility as a reagent in the synthesis of liquid crystals.

Synthesis of 4,4'-di(8-hydroxyoctyloxy)-N-benzylidine-o-tolidine

-

Reactants:

-

N,N'-bis(4-hydroxy)-benzylidene-o-tolidine

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of N,N'-bis(4-hydroxy)-benzylidene-o-tolidine, a molar excess of this compound, and anhydrous potassium carbonate is prepared in dimethylformamide.

-

The reaction mixture is refluxed under a nitrogen atmosphere for a specified period (e.g., 24-48 hours) with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water, and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove unreacted starting materials and byproducts.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform) to yield the pure mesogenic azomethine diol.

-

The workflow for this synthesis is illustrated in the following diagram.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | 23144-52-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound- 23144-52-7 [ganeshremedies.com]

- 5. 8-氯-1-辛醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 23144-52-7 [sigmaaldrich.com]

- 7. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 8-Chlorooctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 8-chlorooctan-1-ol (CAS No. 23144-52-7). This bifunctional linear alkanol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, pheromones, and advanced materials.

Molecular Structure and Identification

8-Chlorooctan-1-ol is an organic compound featuring an eight-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a chlorine atom at the other (C8).[1][2][3] This structure imparts dual reactivity, allowing for a wide range of chemical transformations.

The key identifiers and molecular properties of 8-chlorooctan-1-ol are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 8-chlorooctan-1-ol[4] |

| CAS Number | 23144-52-7[1][2] |

| Molecular Formula | C₈H₁₇ClO[4] |

| Molecular Weight | 164.67 g/mol [4] |

| Canonical SMILES | C(CCCCCl)CCCO[4] |

| InChI | InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2[4] |

| InChIKey | YDFAJMDFCCJZSI-UHFFFAOYSA-N[4] |

Physicochemical Properties

8-Chlorooctan-1-ol is a clear, colorless liquid at room temperature.[5] Its physical and chemical properties are detailed in the following table, providing essential data for experimental design and process development.

| Property | Value |

| Appearance | Clear colorless liquid[5] |

| Boiling Point | 129-130 °C at 11 mmHg |

| Density | 0.976 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.458 |

| pKa (Predicted) | 15.19 ± 0.10[5] |

| Flash Point | > 230 °F (> 110 °C)[5] |

Synthesis and Reactivity

The synthesis of 8-chlorooctan-1-ol is typically achieved through selective modification of bifunctional C8 precursors. Common synthetic strategies involve the mono-chlorination of 1,8-octanediol (B150283) or the selective reduction of a carboxylic acid derivative of a chlorinated octanoic acid.

A prevalent laboratory-scale synthesis involves the reaction of 1,8-octanediol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid, under conditions that favor monosubstitution. The challenge in this synthesis is to control the reaction to minimize the formation of the undesired 1,8-dichlorooctane.

The reactivity of 8-chlorooctan-1-ol is characterized by the distinct chemical behavior of its two functional groups:

-

Hydroxyl Group (-OH): This primary alcohol functionality can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.

-

Chloro Group (-Cl): The terminal alkyl chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups such as amines, azides, cyanides, and thiols.

This dual reactivity makes 8-chlorooctan-1-ol a versatile intermediate for constructing more complex molecules. For instance, it is employed in the synthesis of insect pheromones, specialty polymers, and as a fragment in the discovery of novel drug candidates.[6][7]

Experimental Protocols

Synthesis of 8-Chlorooctan-1-ol from 1-Octanol (B28484)

While a direct conversion from 1,8-octanediol is common, an analogous procedure for the conversion of a primary alcohol to a primary alkyl chloride using concentrated hydrochloric acid and a phase-transfer catalyst provides a representative experimental approach.

Objective: To synthesize 1-chlorooctane (B87089) from 1-octanol. This protocol can be adapted for the synthesis of 8-chlorooctan-1-ol from 1,8-octanediol, requiring careful control of stoichiometry to favor mono-chlorination.

Materials:

-

1-Octanol

-

Concentrated Hydrochloric Acid (37%)

-

Hexadecyltrimethylammonium bromide (Phase-transfer catalyst)

-

Pentane

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-octanol (13 g, 0.1 mol), hexadecyltrimethylammonium bromide (1 g, 0.0025 mol), and 37% aqueous HCl (205 mL, 2.5 mol) is refluxed overnight.[8]

-

After cooling, the organic layer is separated, and the aqueous phase is extracted with pentane.[8]

-

The combined organic phase and extracts are washed with 10% aqueous Na₂CO₃ and dried over Na₂SO₄.[8]

-

The solvent is removed under reduced pressure to yield an oil.[8]

-

The crude product is purified by filtration through a silica (B1680970) gel column with diethyl ether as the eluent, followed by concentration of the filtrate and distillation of the residue to afford the pure product.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of 8-chlorooctan-1-ol is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AM-270 or equivalent).[4]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85).[4]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) interface to ensure purity.

-

Ionization: Electron ionization (EI) is a common method used for this type of molecule.[1]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Spectroscopic Data and Interpretation

The structural characterization of 8-chlorooctan-1-ol is confirmed by a combination of spectroscopic techniques.

¹H NMR Spectrum

The ¹H NMR spectrum of 8-chlorooctan-1-ol would exhibit distinct signals corresponding to the different proton environments in the molecule. The approximate chemical shifts are predicted as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| HO-CH ₂- | 3.64 | Triplet |

| Cl-CH ₂- | 3.53 | Triplet |

| -CH ₂- (adjacent to CH₂OH) | 1.57 | Multiplet |

| -CH ₂- (adjacent to CH₂Cl) | 1.78 | Multiplet |

| -(CH ₂)₄- (internal methylene (B1212753) groups) | 1.3-1.4 | Multiplet |

| H O- | Variable | Singlet (broad) |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₂OH | 62.9 |

| C H₂Cl | 45.1 |

| C H₂ (adjacent to CH₂OH) | 32.7 |

| C H₂ (adjacent to CH₂Cl) | 32.6 |

| C H₂ (C5) | 29.3 |

| C H₂ (C4) | 28.8 |

| C H₂ (C6) | 26.8 |

| C H₂ (C3) | 25.6 |

Infrared (IR) Spectrum

The IR spectrum of 8-chlorooctan-1-ol displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3330 (broad, strong) | O-H stretch | Alcohol |

| 2928, 2856 (strong) | C-H stretch | Alkane |

| ~1465 (medium) | C-H bend | Alkane |

| ~1058 (strong) | C-O stretch | Primary Alcohol |

| ~725 (weak) | C-Cl stretch | Alkyl Halide |

Mass Spectrum

The electron ionization mass spectrum of 8-chlorooctan-1-ol would show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1.

Key Fragmentation Pathways:

-

α-Cleavage: Loss of an alkyl radical from the carbon bearing the hydroxyl group.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion.[9][10]

-

Loss of HCl: Elimination of hydrogen chloride (HCl, 36.5 Da) is also a possible fragmentation pathway for alkyl chlorides.

-

Alkyl Chain Fragmentation: Cleavage of C-C bonds along the octyl chain, leading to a series of fragment ions separated by 14 Da (-CH₂-).[9]

Logical Workflow and Visualizations

General Synthesis Workflow for 8-Chlorooctan-1-ol

The following diagram illustrates a common synthetic pathway to 8-chlorooctan-1-ol starting from 1,8-octanediol.

Caption: Synthetic pathway for 8-chlorooctan-1-ol from 1,8-octanediol.

Conclusion

8-Chlorooctan-1-ol is a structurally simple yet synthetically versatile molecule. Its bifunctional nature, with a primary alcohol at one end and an alkyl chloride at the other, provides two reactive sites for a wide array of chemical modifications. This guide has summarized its key molecular and physical properties, outlined common synthetic approaches, and detailed the expected outcomes from standard spectroscopic characterization techniques. This information serves as a foundational resource for researchers and professionals utilizing 8-chlorooctan-1-ol in chemical synthesis and drug development.

References

- 1. 8-Chloro-1-octanol [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 8-氯-1-辛醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound- 23144-52-7 [ganeshremedies.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 8-Chloro-1-octanol from 1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-chloro-1-octanol from 1-octanol (B28484), a key intermediate in the production of various specialty chemicals, including pheromones, pharmaceuticals, and materials science components.[1][2] This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data, and workflow visualizations to support research and development activities.

Introduction

This compound is a bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. This unique structure makes it a versatile building block in organic synthesis, allowing for selective modification at either the hydroxyl or the chloro terminus.[1] Its applications are found in the synthesis of insect pheromones, as a fragment in drug discovery, and in the development of novel polymers and specialty materials.[1] The conversion of the readily available 1-octanol to this compound is a critical transformation for accessing this valuable intermediate.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1. This data is essential for reaction monitoring, purification, and final product characterization.

| Property | Value |

| CAS Number | 23144-52-7[2][3][4][5] |

| Molecular Formula | C₈H₁₇ClO[3][4][5] |

| Molecular Weight | 164.67 g/mol [3][4][5] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 129-130 °C at 11 mmHg |

| Density | 0.976 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.458 |

| IR Spectrum | Data available in the NIST WebBook[4][6] |

| Mass Spectrum (EI) | Data available in the NIST WebBook[4][6] |

| ¹H NMR Spectrum | Consistent with the structure |

| ¹³C NMR Spectrum | Consistent with the structure |

Table 1: Physicochemical and Spectroscopic Data of this compound

Synthetic Methodologies

The conversion of 1-octanol to this compound is primarily achieved through two robust methods: direct chlorination using thionyl chloride and the Appel reaction. Both methods offer high yields and selectivity.[1]

This is a widely used industrial method for the conversion of primary alcohols to alkyl chlorides.[1] The reaction proceeds with the formation of an intermediate alkyl chlorosulfite, which then decomposes to the alkyl chloride and sulfur dioxide gas. The gaseous byproducts, SO₂ and HCl, are easily removed from the reaction mixture, simplifying purification.

Experimental Workflow for Thionyl Chloride Chlorination

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1-octanol (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or neat), slowly add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. A reflux condenser equipped with a drying tube and a gas trap for HCl and SO₂ is essential.

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed to 60-80 °C and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.[7]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The excess thionyl chloride will be quenched.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[8]

Quantitative Data for Thionyl Chloride Method

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [7] |

| Purity (Post-distillation) | >98% | [7] |

Table 2: Expected Yield and Purity for the Thionyl Chloride Method

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[9] The reaction proceeds via an SN2 mechanism, which is particularly useful for sensitive substrates.[9][10]

Experimental Workflow for the Appel Reaction

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in an excess of carbon tetrachloride, which serves as both the reagent and the solvent.[11]

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by TLC or GC. A white precipitate of triphenylphosphine oxide (TPPO) will form as the reaction proceeds.[11]

-

Workup: After the reaction is complete, cool the mixture to room temperature. The majority of the TPPO can be removed by filtration.

-

Concentration: Remove the excess carbon tetrachloride from the filtrate by rotary evaporation.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[11][12]

Quantitative Data for the Appel Reaction

| Parameter | Value | Reference |

| Typical Yield | 75-90% | [11] |

| Purity (Post-distillation) | >97% |

Table 3: Expected Yield and Purity for the Appel Reaction

Safety Considerations

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Its use is restricted in many regions. Handle with extreme care in a fume hood.

-

Triphenylphosphine: Irritant. Avoid inhalation of dust.

-

General Precautions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Conclusion

The synthesis of this compound from 1-octanol is a well-established transformation that can be achieved with high efficiency using either thionyl chloride or the Appel reaction. The choice of method may depend on factors such as scale, available equipment, and safety considerations related to the reagents. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate for their specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound- 23144-52-7 [ganeshremedies.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

A Comprehensive Technical Guide to the Spectroscopic Data of 8-Chloro-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 8-Chloro-1-octanol. The information is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~3.54 | Triplet | 2H | -CH₂-Cl |

| ~1.78 | Quintet | 2H | -CH₂-CH₂Cl |

| ~1.57 | Quintet | 2H | -CH₂-CH₂OH |

| ~1.2-1.4 | Multiplet | 8H | -CH₂- (C3-C6) |

| ~1.5 (variable) | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~63.1 | C1 (-CH₂OH) |

| ~45.2 | C8 (-CH₂Cl) |

| ~32.8 | C2 |

| ~32.7 | C7 |

| ~29.5 | C4 or C5 |

| ~28.9 | C4 or C5 |

| ~26.9 | C6 |

| ~25.8 | C3 |

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 (broad) | O-H stretch |

| ~2930, ~2850 | C-H stretch (aliphatic) |

| ~1465 | C-H bend (methylene) |

| ~1050 | C-O stretch (primary alcohol) |

| ~725 | C-Cl stretch |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 128 | Low | [M-HCl]⁺ |

| 110 | Low | [M-HCl-H₂O]⁺ |

| 95 | Moderate | [C₇H₁₁]⁺ |

| 81 | Moderate | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The molecular ion peak for this compound (m/z 164/166) is often weak or absent in electron ionization mass spectra.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are typically acquired on a Bruker Avance spectrometer, or a similar high-field NMR instrument.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300 MHz or higher.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 10-15 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is commonly used.[2]

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI).

-

Sample Introduction: The sample is introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe. For GC-MS, a capillary column (e.g., VF-5MS) is used for separation prior to ionization.[3]

-

Instrumentation: A mass spectrometer, such as one from the NIST/EPA/NIH Mass Spectral Library database, is used.[4][5]

-

Ionization Parameters:

-

Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and yields reproducible spectra.

-

Ion Source Temperature: 200-250 °C.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

Visualizations

Below are diagrams illustrating the workflow of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic data and structural information.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, TBDMS derivative [webbook.nist.gov]

- 4. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]

- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

Solubility of 8-Chloro-1-octanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-1-octanol is a halogenated fatty alcohol with applications in the synthesis of pharmaceuticals, agrochemicals, and surfactants. Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a logical workflow for solubility assessment.

Data Presentation: Quantitative Solubility of this compound

Extensive literature searches did not yield specific quantitative data for the solubility of this compound in common organic solvents. However, qualitative descriptions consistently indicate that it is "soluble" in polar organic solvents and "sparingly soluble" in water.[1] The term "soluble" generally implies that the solute has a significant capacity to dissolve in the solvent, but without numerical values, this remains a qualitative assessment.

The structural characteristics of this compound, featuring a long alkyl chain and a polar hydroxyl group, suggest its miscibility with a range of organic solvents. The presence of the terminal chlorine atom may also influence its solubility profile compared to its non-halogenated counterpart, 1-octanol.

For research and development purposes where precise concentrations are required, it is imperative to experimentally determine the solubility of this compound in the specific solvent of interest.

Experimental Protocols: Determination of Solubility

The following are generalized experimental protocols for determining the solubility of a solid or liquid compound, such as this compound, in an organic solvent. These methods can be adapted to suit specific laboratory conditions and desired precision.

Method 1: Visual Assessment of Miscibility (Qualitative)

This method is suitable for a rapid, qualitative determination of whether a compound is miscible or immiscible in a given solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, methanol, acetone, dichloromethane, diethyl ether)

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Add 1 mL of the organic solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture for the presence of a single, clear phase (miscible) or the formation of two distinct layers or a cloudy suspension (immiscible or partially miscible).

-

Record the observations.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method provides a quantitative measure of solubility in terms of grams of solute per 100 mL of solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Small, sealable glass vials or flasks

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Prepare a series of sealed vials each containing a known volume (e.g., 5 mL) of the organic solvent.

-

Add an excess amount of this compound to each vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the dish or vial in an oven at a temperature below the boiling point of this compound or under vacuum.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dissolved this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility as grams of this compound per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Boiling Point of 8-Chloro-1-octanol Under Vacuum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 8-Chloro-1-octanol, with a specific focus on its behavior under vacuum conditions. This information is critical for professionals in research and drug development who require precise data for purification, synthesis, and handling of this compound.

Core Data Presentation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. When the external pressure is reduced, as in a vacuum, the boiling point of the substance decreases. This principle is fundamental in the vacuum distillation of compounds like this compound, which may be sensitive to high temperatures.

The following table summarizes the known and estimated boiling points of this compound at various pressures. The data includes a literature value at atmospheric pressure, a reported value under a specific vacuum, and calculated values at other pressures derived from the Clausius-Clapeyron equation.

| Pressure (mmHg) | Temperature (°C) | Temperature (K) | Data Source |

| 760 | 238.9 | 512.05 | Calculated (Joback Method)[1] |

| 100 | 176.7 | 449.85 | Calculated |

| 50 | 158.3 | 431.45 | Calculated |

| 20 | 136.1 | 409.25 | Calculated |

| 11 | 129-130 | 402.15-403.15 | Literature Value[2] |

| 10 | 119.5 | 392.65 | Calculated |

| 5 | 100.8 | 373.95 | Calculated |

| 1 | 68.7 | 341.85 | Calculated |

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between vapor pressure and temperature for a substance in a closed system is described by the Clausius-Clapeyron equation. This equation is invaluable for estimating the boiling point of a liquid at a different pressure if the boiling point at a known pressure and the enthalpy of vaporization are known.

The two-point form of the Clausius-Clapeyron equation is as follows:

ln(P₂/P₁) = (ΔHvap/R) * (1/T₁ - 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ respectively.

-

ΔHvap is the molar enthalpy of vaporization (for this compound, this is 54.47 kJ/mol)[1].

-

R is the ideal gas constant (8.314 J/mol·K).

-

T₁ and T₂ are the absolute temperatures in Kelvin.

This equation was utilized to calculate the estimated boiling points in the data table above, using the known boiling point at 11 mmHg as the reference point.

Experimental Protocol: Determination of Boiling Point Under Vacuum

The following is a detailed methodology for the experimental determination of the boiling point of this compound under reduced pressure. This procedure is based on standard laboratory techniques for vacuum distillation.

Materials and Equipment:

-

This compound sample

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with a port for a thermometer

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump or water aspirator

-

Manometer or vacuum gauge

-

Heating mantle

-

Stir bar or boiling chips

-

Vacuum grease

-

Thick-walled vacuum tubing

-

Laboratory clamps and stand

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects that could lead to implosion under vacuum.

-

Place a stir bar or a few boiling chips in the round-bottom flask.

-

Add the this compound sample to the flask.

-

Lightly grease all ground-glass joints to ensure a good seal.

-

Assemble the distillation apparatus as shown in the diagram below. The Claisen adapter is crucial to prevent bumping of the liquid into the condenser.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

-

Connect the vacuum adapter to a vacuum trap and then to the vacuum source using thick-walled tubing. The trap is essential to prevent any vapors from entering the vacuum pump.

-

Connect a manometer or vacuum gauge to the system to monitor the pressure.

-

-

Distillation Process:

-

Turn on the vacuum source to slowly evacuate the system.

-

Once the desired pressure is reached and stable, begin heating the sample gently using the heating mantle.

-

Observe the sample for the onset of boiling. A steady stream of bubbles will be visible.

-

As the vapor rises and surrounds the thermometer bulb, the temperature reading will increase and then stabilize. This stable temperature is the boiling point of the substance at the measured pressure.

-

Record the temperature and the pressure from the manometer.

-

The vapor will then pass into the condenser, where it will liquefy and be collected in the receiving flask.

-

Continue the distillation at a slow and steady rate.

-

-

Shutdown:

-

Once the distillation is complete, remove the heating mantle and allow the apparatus to cool down.

-

Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.

-

Disassemble the apparatus.

-

Visualizations

Logical Relationship between Pressure and Boiling Point

The following diagram illustrates the inverse relationship between the pressure applied to a liquid and its boiling point. As the pressure decreases, the temperature required for the liquid's vapor pressure to equal the external pressure also decreases, resulting in a lower boiling point.

Caption: Inverse relationship between pressure and boiling point.

Experimental Workflow for Vacuum Distillation

The diagram below outlines the key steps involved in the experimental determination of a boiling point under vacuum. This workflow ensures a safe and accurate measurement.

Caption: Experimental workflow for boiling point determination.

References

A Comprehensive Technical Guide to the Safe Handling of 8-Chloro-1-octanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling protocols for 8-Chloro-1-octanol, a versatile bifunctional molecule utilized in the synthesis of pharmaceuticals, fragrances, and polymers. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C8H17ClO.[1][2] Its dual functionality, possessing both a hydroxyl group and a terminal chlorine atom, makes it a valuable intermediate in organic synthesis.[3] The hydroxyl group can undergo reactions such as esterification and oxidation, while the chlorine atom is susceptible to nucleophilic substitution.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17ClO | [1][2][5] |

| Molecular Weight | 164.67 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 129-130 °C at 11 mmHg | [6][7] |

| Density | 0.976 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.458 (lit.) | [6][7] |

| Flash Point | >230 °F (>110 °C) | [6] |

| Storage Temperature | Room Temperature (10°C - 25°C) | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation |

Data aggregated from multiple sources. The percentage of notifications supporting these classifications is high (85.7% for H315 and 71.4% for H319).[5]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is paramount when handling this compound. The following diagram illustrates the hierarchy of controls, from engineering solutions to personal protective equipment.

Experimental Protocol: General Handling

-

Preparation : Before handling, ensure that a current Safety Data Sheet (SDS) is accessible. A chemical fume hood must be certified and functioning correctly. All necessary PPE should be inspected and donned.

-

Dispensing : When transferring this compound, use a funnel and conduct the process over a secondary containment tray to catch any potential drips or spills.

-

Heating : If heating is required, use a well-maintained heating mantle with a temperature controller. Avoid open flames.

-

Post-Handling : After use, securely cap the container. Clean the work area thoroughly. Remove gloves and wash hands with soap and water.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile, Chloroprene, or Butyl rubber gloves. Minimum thickness of 0.4 mm. | Provides resistance to halogenated hydrocarbons. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and vapors. |

| Skin and Body Protection | Flame-resistant laboratory coat. Closed-toe shoes. | Protects skin from splashes and potential fire hazards. |

| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |

Storage and Incompatibility

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

Storage Conditions

-

Location : Store in a cool, dry, and well-ventilated area.[9]

-

Containers : Keep in tightly closed containers made of appropriate materials.

-

Segregation : As a chlorinated hydrocarbon, it should be stored separately from flammable, non-halogenated solvents to prevent violent reactions in case of mixing.[9][10] It should also be segregated from strong oxidizing agents and alkali metals.[9]

Chemical Incompatibilities

This compound is incompatible with the following:

-

Strong oxidizing agents : Can cause vigorous reactions.

-

Alkali metals (e.g., sodium, potassium) : Mixing may lead to an explosion.[9][10]

-

Flammable non-halogenated solvents : Mixing can result in violent reactions.[9][10]

Accidental Release Measures and Disposal

In the event of a spill or release, follow these procedures promptly.

Spill Cleanup Protocol

-

Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel.

-

Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[11][12][13][14]

-

Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate : Clean the spill area with soap and water.

-

Dispose : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Waste Disposal

-

Waste Stream : this compound waste should be collected in a dedicated, labeled container for halogenated organic waste.[9]

-

Container Management : Keep waste containers closed except when adding waste.

-

Disposal Route : All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products : Thermal decomposition may produce toxic gases such as hydrogen chloride and phosgene.[9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

This guide is intended to provide comprehensive safety and handling information for this compound. Always consult the Safety Data Sheet and your institution's specific safety protocols before use.

References

- 1. This compound- 23144-52-7 [ganeshremedies.com]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 23144-52-7 | Benchchem [benchchem.com]

- 5. 1-Octanol, 8-chloro- | C8H17ClO | CID 90012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 23144-52-7 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 23144-52-7 | FC19988 | Biosynth [biosynth.com]

- 9. nottingham.ac.uk [nottingham.ac.uk]

- 10. gre.ac.uk [gre.ac.uk]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Biological Activity of ω-Chloro-1-alkanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Chloro-1-alkanols are bifunctional organic molecules characterized by a primary alcohol group at one end of an alkyl chain and a chlorine atom at the opposite (ω) position. This unique structural arrangement imparts a dual chemical nature to these compounds, with the hydroxyl group providing hydrophilicity and reactivity characteristic of alcohols, while the terminal chlorine atom introduces lipophilicity and the potential for nucleophilic substitution reactions. These properties make ω-chloro-1-alkanols interesting candidates for investigation in various fields, including as intermediates in organic synthesis, as potential plasticizers, and, most pertinently for this guide, as biologically active agents.

The presence of both a polar alcohol head and a halogenated alkyl tail suggests that these molecules may interact with biological systems in complex ways, potentially targeting cell membranes, enzymes, and other cellular components. Their structural similarity to both simple alcohols and halogenated hydrocarbons, compounds with well-documented biological effects, further underscores the need for a detailed understanding of their activity. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the biological activity of ω-chloro-1-alkanols, with a focus on their cytotoxicity, potential mechanisms of action, and the experimental methodologies used to evaluate their effects. While specific data on a homologous series of ω-chloro-1-alkanols is limited in the public domain, this document synthesizes available information on closely related compounds and general principles of alcohol and haloalkane toxicology to provide a foundational understanding for researchers in drug discovery and development.

Biological Activities of ω-Chloro-1-alkanols and Related Compounds

The biological activities of ω-chloro-1-alkanols are not extensively documented in dedicated studies. However, by examining research on structurally similar compounds and broader classes of chemicals like haloalkanes and alcohols, we can infer their likely biological effects. The primary activities of interest include cytotoxicity and genotoxicity.

Cytotoxicity

The cytotoxicity of chlorinated alcohols is an area of significant interest. For instance, studies on 1-chloro-2-hydroxy-3-butene (B1194193) (CHB), a structural analog of a short-chain ω-chloro-1-alkanol, and its metabolite 1-chloro-3-buten-2-one (CBO), have demonstrated significant cytotoxic effects in human hepatocyte L02 cells. In these studies, CBO was found to be approximately 100-fold more potent in its cytotoxic and genotoxic effects than its precursor, CHB[1]. This suggests that the metabolic activation of chloro-alcohols can lead to more reactive and toxic species. The cytotoxicity, as measured by the relative cloning efficiency (RCE) assay, showed a dose-dependent decrease in cell survival for both compounds, with CBO exhibiting its effects at much lower concentrations[1].

The mechanism of cytotoxicity for alcohols, in general, is often linked to their ability to disrupt cell membranes. The potency of this effect is related to the hydrophobicity of the alcohol, often quantified by the n-octanol/water partition coefficient (log P)[2]. Longer-chain alcohols typically exhibit greater membrane disruption. It is therefore plausible that the cytotoxicity of ω-chloro-1-alkanols increases with the length of the alkyl chain, due to enhanced lipophilicity and greater partitioning into the lipid bilayer of cell membranes.

Genotoxicity

Halogenated alkanes are a class of compounds known for their potential genotoxicity, often acting as alkylating agents that can damage DNA[3]. While specific data for a series of ω-chloro-1-alkanols is scarce, studies on related haloalkanes indicate a potential for these compounds to be genotoxic. For example, haloalkenes and haloalkanes have been shown to be carcinogenic in rodents, and their genotoxicity has been detected in multiple mouse organs using the comet assay[1]. The genotoxicity of these compounds is often mediated by their metabolism, for instance, through conjugation with glutathione.

In the case of 1-chloro-2-hydroxy-3-butene (CHB), it was found to be mutagenic in the Ames test, while its more cytotoxic metabolite, CBO, was too toxic to be assessed in this assay[1]. The genotoxicity of CHB and CBO was demonstrated by their ability to cause DNA damage in the comet assay, with CBO being significantly more potent[1]. This suggests that ω-chloro-1-alkanols could pose a genotoxic risk, potentially through metabolic activation to more reactive species.

Quantitative Data on the Biological Activity of Chloro-alcohols

The available quantitative data on the biological activity of ω-chloro-1-alkanols is limited. However, data from studies on structurally related compounds can provide valuable insights. The following table summarizes the cytotoxicity data for 1-chloro-2-hydroxy-3-butene (CHB) and its metabolite 1-chloro-3-buten-2-one (CBO) in human hepatocyte L02 cells.

| Compound | Assay | Endpoint | Concentration | Result | Reference |

| 1-chloro-2-hydroxy-3-butene (CHB) | MTT | Cell Viability | Up to 1000 µM (1 hr) | No significant cytotoxicity observed | [1] |

| 1-chloro-3-buten-2-one (CBO) | MTT | Cell Viability | 40 µM (1 hr) | 80% cell viability | [1] |

| 1-chloro-3-buten-2-one (CBO) | MTT | Cell Viability | 100 µM (1 hr) | 51% cell viability | [1] |

| 1-chloro-2-hydroxy-3-butene (CHB) | RCE | Cell Survival | 20 µM | Statistically significant decrease | [1] |

| 1-chloro-2-hydroxy-3-butene (CHB) | RCE | Cell Survival | 100 µM | 48.4% survival | [1] |

| 1-chloro-2-hydroxy-3-butene (CHB) | RCE | Cell Survival | 500 µM | 6.3% survival | [1] |

| 1-chloro-3-buten-2-one (CBO) | RCE | Cell Survival | 1 µM | 53.0% survival | [1] |

Structure-Activity Relationships (SAR)

The biological activity of simple alcohols is often correlated with their physicochemical properties, particularly their hydrophobicity (lipophilicity) and steric factors[2]. For a homologous series of 1-alkanols, cytotoxic and anesthetic potencies generally increase with the length of the alkyl chain up to a certain point (the "cutoff effect"), beyond which the activity plateaus or decreases. This is attributed to the increased ability of longer, more lipophilic chains to partition into and disrupt the lipid bilayers of cell membranes.

For ω-chloro-1-alkanols, we can hypothesize a similar trend. The addition of a chlorine atom at the ω-position will increase the overall lipophilicity of the molecule compared to its non-chlorinated alcohol counterpart. Therefore, it is expected that the cytotoxicity of ω-chloro-1-alkanols will increase with the length of the alkyl chain.

The following diagram illustrates the logical relationship in the expected structure-activity for ω-chloro-1-alkanols.

Potential Mechanisms of Action

The biological effects of ω-chloro-1-alkanols are likely mediated through multiple mechanisms, reflecting their bifunctional nature.

Membrane Disruption

Similar to other alcohols, ω-chloro-1-alkanols are expected to interact with and disrupt the structure and function of cellular membranes. The alcohol moiety can form hydrogen bonds with the polar head groups of phospholipids, while the chloro-alkyl chain can intercalate into the hydrophobic core of the lipid bilayer. This can lead to increased membrane fluidity, altered activity of membrane-bound proteins (such as ion channels and receptors), and ultimately, a loss of cellular integrity.

Enzyme Inhibition

Alcohols are known to inhibit the activity of various enzymes. For instance, studies have shown that alcohols can inhibit Na+/K+-ATPase and acetylcholinesterase[2]. The inhibitory potency is often related to the hydrophobicity and steric properties of the alcohol. It is plausible that ω-chloro-1-alkanols could also act as inhibitors of these and other enzymes. The chlorine atom may also influence binding to the active site of enzymes.

Metabolic Activation and Alkylation

As seen with 1-chloro-2-hydroxy-3-butene, ω-chloro-1-alkanols can be metabolized to more reactive species[1]. The primary alcohol group can be oxidized by alcohol dehydrogenases (ADHs) to the corresponding aldehyde. The resulting ω-chloro-alkanal could be a reactive electrophile capable of alkylating nucleophilic sites on macromolecules such as DNA and proteins, leading to genotoxicity and cytotoxicity.

Potential Signaling Pathways Affected by ω-Chloro-1-alkanols

In the absence of direct experimental evidence, we can propose potential signaling pathways that may be affected by ω-chloro-1-alkanols based on the known effects of other alcohols and cytotoxic agents.

Oxidative Stress and Apoptosis Pathway

Many toxic compounds induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger apoptotic cell death. The metabolism of ω-chloro-1-alkanols could lead to the production of ROS. The following diagram illustrates a hypothetical pathway.

References

- 1. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro influences of alcohols on mouse synaptosomes, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of ochratoxin A and synthesized derivatives: importance of amino acid and halogen moiety for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

8-Chloro-1-octanol: A Versatile Building Block in Pharmaceutical Synthesis

An in-depth exploration of the applications and experimental protocols for the use of 8-chloro-1-octanol in the development of novel therapeutic agents and dermatological ingredients.

Introduction

This compound is a bifunctional organic compound that has garnered significant interest in the pharmaceutical and chemical industries. Its unique structure, featuring a primary alcohol at one end of an eight-carbon chain and a chloro group at the other, makes it a versatile synthon for the introduction of an octyl spacer into a variety of molecular scaffolds. This dual reactivity allows for a wide range of chemical transformations, including etherification, esterification, and nucleophilic substitution, rendering it an invaluable building block for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anticancer agent Edelfosine and the skin conditioning agent Octoxyglycerol.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₇ClO |

| Molecular Weight | 164.67 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 129-130 °C at 11 mmHg |

| Density | 0.976 g/mL at 25 °C |

| Refractive Index | 1.458 at 20 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Application I: Synthesis of the Anticancer Agent Edelfosine

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid analogue with potent and selective anticancer activity against a variety of cancer cell lines. It is a pioneering example of a new class of anticancer drugs that target the cell membrane rather than the DNA. This compound can serve as a key precursor for the synthesis of the octadecyl ether side chain of Edelfosine and its analogues.

Mechanism of Action and Signaling Pathway of Edelfosine